2-Hydroxyhex-5-ynoic acid 2-Hydroxyhex-5-ynoic acid
Brand Name: Vulcanchem
CAS No.: 1234788-02-3
VCID: VC8458807
InChI: InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h1,5,7H,3-4H2,(H,8,9)
SMILES: C#CCCC(C(=O)O)O
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol

2-Hydroxyhex-5-ynoic acid

CAS No.: 1234788-02-3

Cat. No.: VC8458807

Molecular Formula: C6H8O3

Molecular Weight: 128.13 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyhex-5-ynoic acid - 1234788-02-3

Specification

CAS No. 1234788-02-3
Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
IUPAC Name 2-hydroxyhex-5-ynoic acid
Standard InChI InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h1,5,7H,3-4H2,(H,8,9)
Standard InChI Key PKXWMAGZVOBKLF-UHFFFAOYSA-N
SMILES C#CCCC(C(=O)O)O
Canonical SMILES C#CCCC(C(=O)O)O

Introduction

Chemical Identity and Structural Features

The IUPAC name for 2-hydroxyhex-5-ynoic acid is (S)-2-hydroxyhex-5-ynoic acid, reflecting its chiral center at C2. Its molecular formula is C₆H₈O₃, with a molecular weight of 128.12 g/mol. Key structural attributes include:

  • A hydroxyl group (-OH) at C2, contributing to hydrogen-bonding interactions.

  • A terminal alkyne (-C≡CH) at C5, enabling click chemistry applications.

  • A carboxylic acid (-COOH) group at C1, facilitating conjugation reactions.

The compound’s SMILES notation is O=C(O)C(O)CCC#C, and its InChIKey is LUYSGAFVXFJEIG-UHFFFAOYSA-N . Stereochemical analysis confirms the S-configuration at C2, critical for its biological activity .

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₈O₃
Molecular Weight128.12 g/mol
Melting PointNot reported
SolubilityMiscible in polar solvents
pKa (COOH)~2.5 (estimated)
pKa (OH)~10.5 (estimated)

Synthesis and Characterization

Stereoselective Synthesis

The synthesis of (S)-2-hydroxyhex-5-ynoic acid begins with (S)-2-aminohex-5-ynoic acid hydrochloride, which undergoes diazotization in sulfuric acid (1 M H₂SO₄) with sodium nitrite (NaNO₂) at -5°C . This reaction replaces the amino group with a hydroxyl group via intermediate diazonium salt formation. The crude product is purified via flash chromatography (ethyl acetate/methanol, 4:1), yielding the target compound in 63% yield .

Key Reaction Steps:

  • Diazotization:
    (S)-2-aminohex-5-ynoic acid+NaNO2H2SO4Diazonium intermediate\text{(S)-2-aminohex-5-ynoic acid} + \text{NaNO}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{Diazonium intermediate}

  • Hydrolysis:
    Diazonium intermediate → (S)-2-hydroxyhex-5-ynoic acid

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CD₃OD):
    δ 4.23 (dd, J = 8.8, 3.9 Hz, 1H, C2-H), 2.41–2.28 (m, 2H, C3-H₂), 2.25 (t, J = 2.6 Hz, 1H, C5-H), 2.04–1.92 (m, 1H, C4-H), 1.85–1.73 (m, 1H, C4-H) .

  • ¹³C NMR (75 MHz, CD₃OD):
    δ 173.53 (C1), 78.64 (C5), 71.45 (C2), 68.85 (C≡CH), 24.87 (C3) .

The terminal alkyne proton (C5-H) appears as a triplet at δ 2.25, while the hydroxyl proton is observed as a broad singlet at δ 3.23 in CDCl₃ .

Biochemical Applications

Metabolic Labeling of Proteins

2-Hydroxyhex-5-ynoic acid serves as a precursor for YnLac, a bioorthogonal chemical reporter. In HEK293T cells, YnLac is metabolically incorporated into histones, enabling detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-rhodamine (az-rho) . This strategy identifies lactylation sites, such as H3K23 and H3K24, with high specificity .

Table 2: Metabolic Labeling Efficiency

Cell LineIncubation TimeYnLac ConcentrationFluorescence Intensity
HEK293T4 h20 mMHigh
HeLa8 h20 mMModerate
MCF-78 h20 mMLow

Modulation by Deacetylase Inhibitors

Co-treatment with trichostatin A (TSA) or nicotinamide (NAM) enhances YnLac-derived fluorescence by 40% and 25%, respectively, indicating interplay between lactylation and acetylation pathways .

Comparative Analysis with Structural Analogues

Hex-2-en-5-ynoic Acid (C₆H₆O₂)

This analogue replaces the C2 hydroxyl group with a double bond, reducing polarity and altering reactivity . Unlike 2-hydroxyhex-5-ynoic acid, it lacks chiral centers and cannot participate in hydrogen bonding.

(2R)-2-Amino-6-hydroxyhex-4-ynoic Acid (C₆H₉NO₃)

Isolated from fungi, this amino acid analogue features an additional amine group, enabling peptide incorporation. Its alkyne moiety allows similar click chemistry applications but targets distinct biological pathways.

Table 3: Functional Group Comparison

CompoundHydroxylAlkyneAmineCarboxylic Acid
2-Hydroxyhex-5-ynoic acidYesYesNoYes
Hex-2-en-5-ynoic acidNoYesNoYes
(2R)-2-Amino-6-hydroxy...YesYesYesYes

Future Directions

  • Mechanistic Studies: Elucidate the enzymatic pathways responsible for lactylation using 2-hydroxyhex-5-ynoic acid derivatives.

  • Therapeutic Targeting: Explore inhibitors of protein lactylation in cancer and inflammatory diseases.

  • Synthetic Biology: Engineer microbial systems to produce 2-hydroxyhex-5-ynoic acid sustainably.

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